molecular formula C16H14O2 B3056662 (E)-3-(4-phenylphenyl)but-2-enoic acid CAS No. 7320-83-4

(E)-3-(4-phenylphenyl)but-2-enoic acid

Cat. No.: B3056662
CAS No.: 7320-83-4
M. Wt: 238.28 g/mol
InChI Key: ZNIHYWBWYANARQ-VAWYXSNFSA-N
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Description

(E)-3-(4-Phenylphenyl)but-2-enoic acid ( 7320-83-4) is an organic compound with the molecular formula C₁₆H₁₄O₂ and an average molecular weight of 238.28 g/mol . This chemical is characterized by a but-2-enoic acid backbone, also known as a crotonic acid derivative, which features a trans (E) configuration around the double bond . The compound is supplied as a high-purity intermediate, with purity levels available from 85.0% to 99.8% . Key physical properties include a predicted boiling point of 410.8°C at 760 mmHg, a density of approximately 1.133 g/cm³, and a flash point of 306.1°C . The exact mass is 238.09900, and it has a calculated LogP value of 3.84, indicating its relative hydrophobicity . As a derivative of crotonic acid, its core structure is a short-chain unsaturated carboxylic acid, which can serve as a versatile building block in various synthetic pathways . While specific biological data for this exact compound is limited, structural analogs like phenylbutyric acid demonstrate the research relevance of similar compounds in studying cellular processes, acting as chemical chaperones and ammonia scavengers . This compound is intended for use as a chemical intermediate in research and development settings. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

7320-83-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(E)-3-(4-phenylphenyl)but-2-enoic acid

InChI

InChI=1S/C16H14O2/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)/b12-11+

InChI Key

ZNIHYWBWYANARQ-VAWYXSNFSA-N

SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties : Research indicates that (E)-3-(4-phenylphenyl)but-2-enoic acid exhibits significant anti-inflammatory effects. It is being explored for incorporation into drug formulations aimed at treating inflammatory diseases and conditions such as arthritis.
  • Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties, making it a candidate for further research in cancer therapeutics. Its ability to interact with specific biological molecules could inhibit tumor growth or induce apoptosis in cancer cells .
  • Fungicidal Agents : The compound has been investigated for its fungicidal activity against various phytopathogens. It has shown promise as a lead compound for developing new fungicides that can overcome resistance to existing commercial agents .

Agricultural Applications

In agriculture, this compound has been evaluated for its potential as a natural pesticide. Its effectiveness against plant pathogens suggests that it could serve as an environmentally friendly alternative to synthetic fungicides, promoting sustainable agricultural practices .

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations. Its ability to stabilize formulations and protect skin from oxidative stress makes it a valuable ingredient in skincare products.

Comparison with Similar Compounds

Structural and Electronic Effects

  • This enhances its binding affinity to hydrophobic enzyme pockets .
  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in 4-chloro- and 4-fluorophenyl derivatives) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in conjugate addition reactions .
  • Stereochemistry: The (Z)-isomer of 3-(4-chlorophenyl)but-2-enoic acid exhibits distinct dipole moments and crystal packing compared to the (E)-form, impacting solubility and crystallinity .

Notes

Synthetic Challenges: The biphenyl group in this compound may necessitate stringent reaction conditions (e.g., palladium-catalyzed cross-coupling) for regioselective aryl incorporation, increasing synthesis complexity compared to simpler analogues.

Pharmacological Potential: Enhanced lipophilicity from the biphenyl moiety could improve blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease therapeutics.

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of an aryl iodide (e.g., 4-phenyl-iodobenzene) to a palladium(0) catalyst, followed by alkene insertion and β-hydride elimination to form the E-configured double bond. Key components include:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) at 5 mol% loading.
  • Ligand : Tris(o-tolyl)phosphine (P(o-MeC₆H₄)₃) to enhance regioselectivity.
  • Base : Triethylamine (Et₃N) for neutralizing HX byproducts.
  • Solvent : Dimethylformamide (DMF) or toluene under inert atmosphere.

Experimental Procedure

A representative synthesis involves the following steps:

  • Substrate Preparation : 3-Bromobut-2-enoic acid (1.2 mmol) is dissolved in anhydrous DMF.
  • Catalytic System : Pd(OAc)₂ (0.06 mmol) and P(o-MeC₆H₄)₃ (0.14 mmol) are added under N₂.
  • Coupling : 4-Phenyl-iodobenzene (2.29 mmol) and Et₃N (6 mL) are introduced, and the mixture is heated to 110°C for 20 hours.
  • Workup : The reaction is quenched with 1M HCl, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 70–85%.
Stereoselectivity : >95% E-isomer due to steric hindrance during β-hydride elimination.

Knoevenagel Condensation: A Base-Catalyzed Strategy

While less commonly reported for biphenyl derivatives, Knoevenagel condensation offers a route to α,β-unsaturated acids via aldol-like mechanisms.

Reaction Design

  • Substrates : 4-Phenylphenylacetaldehyde and malonic acid.
  • Catalyst : Piperidine or ammonium acetate.
  • Conditions : Reflux in ethanol with molecular sieves to absorb water.

Limitations

  • Regioselectivity : Competing decarboxylation leads to mixed products.
  • Yield : ≤50% due to side reactions.

Comparative Analysis of Synthetic Methods

Method Catalyst System Temperature (°C) Yield (%) E:Z Ratio
Mizoroki–Heck Pd(OAc)₂/P(o-tolyl)₃ 110 70–85 95:5
Knoevenagel Piperidine 80 40–50 80:20

Key Observations :

  • The Mizoroki–Heck method outperforms Knoevenagel condensation in both yield and stereoselectivity.
  • Palladium catalysts enable scalability, with reported gram-scale syntheses achieving 82% yield.
  • Solvent polarity critically influences reaction kinetics; DMF accelerates oxidative addition compared to toluene.

Optimization Studies

Ligand Effects

Bulky phosphine ligands (e.g., P(t-Bu)₃) increase E-selectivity but reduce catalytic activity due to steric crowding.

Temperature Modulation

Lower temperatures (80–90°C) favor kinetic control but prolong reaction times (≥48 hours), while higher temperatures (110–120°C) accelerate rates at the cost of minor decomposition.

Emerging Techniques

Photoredox Catalysis

Preliminary studies indicate that iridium-based photocatalysts (e.g., [Ir(ppy)₃]) can activate aryl bromides under visible light, enabling Mizoroki–Heck reactions at ambient temperature.

Continuous Flow Systems

Microreactor technology reduces reaction times to 2–4 hours by enhancing heat/mass transfer, though yields remain comparable to batch methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(4-phenylphenyl)but-2-enoic acid, and how can stereochemical purity be ensured?

  • Methodology : The compound can be synthesized via a modified Knoevenagel condensation, where 4-phenylbenzaldehyde reacts with a suitable β-keto acid derivative under acidic or basic conditions. For stereochemical control (E/Z isomerism), reaction parameters like solvent polarity, temperature, and catalysts (e.g., piperidine or Lewis acids) are critical. Post-synthesis purification via recrystallization or chromatography is recommended to isolate the (E)-isomer .
  • Key Characterization : Confirm stereochemistry using 1H^1H-NMR (olefinic proton coupling constants, J=1216HzJ = 12–16 \, \text{Hz} for trans configuration) and FT-IR (C=O stretch at ~1680 cm1^{-1}) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for aromatic and olefinic proton/carbon assignments. Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M-H]^- at m/z 265).
  • Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values .

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

  • Key Properties :

  • LogP : Predicted ~3.2 (indicating moderate hydrophobicity).
  • Solubility : Poor in aqueous buffers; use DMSO or ethanol for stock solutions. Adjust pH with sodium bicarbonate to enhance solubility via carboxylate salt formation .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-phenylphenyl substituent influence reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites (e.g., α,β-unsaturated carbonyl for Michael additions). Validate experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitoring regioselectivity using 1H^1H-NMR .
  • Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) .

Q. What strategies resolve discrepancies in reported biological activities (e.g., COX-2 inhibition vs. cytotoxicity)?

  • Methodology :

  • Assay Optimization : Use isoform-specific enzyme assays (e.g., recombinant COX-2) to eliminate off-target effects.
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., 4-fluoro or 4-methoxy) to correlate structure-activity relationships (SAR).
  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to COX-2’s active site .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate metabolic pathways (e.g., glucuronidation of the carboxylic acid group) and toxicity endpoints (e.g., hepatotoxicity).
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites .

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